1-Bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene

Description

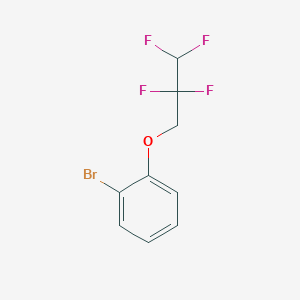

1-Bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene (CAS No. 958452-23-8) is a halogenated aromatic compound with the molecular formula C₉H₇BrF₄O and a molecular weight of 287.05 g/mol . Its structure consists of a benzene ring substituted with a bromine atom at the 1-position and a 2,2,3,3-tetrafluoropropoxy group at the 2-position. The tetrafluoropropoxy group introduces significant electron-withdrawing effects due to the electronegativity of fluorine atoms, while the bromine atom enhances reactivity in cross-coupling reactions. This compound is primarily utilized in organic synthesis, pharmaceuticals, and materials science due to its unique combination of stability and reactivity .

Properties

CAS No. |

958454-23-4 |

|---|---|

Molecular Formula |

C9H7BrF4O |

Molecular Weight |

287.05 g/mol |

IUPAC Name |

1-bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene |

InChI |

InChI=1S/C9H7BrF4O/c10-6-3-1-2-4-7(6)15-5-9(13,14)8(11)12/h1-4,8H,5H2 |

InChI Key |

JZPCHTXIEXOIKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(C(F)F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene can be synthesized through a multi-step process. One common method involves the reaction of 1-bromo-2-nitrobenzene with 2,2,3,3-tetrafluoropropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

1-Bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe in studying enzyme-substrate interactions.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with fluorinated moieties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1-Bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene exerts its effects depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The tetrafluoropropoxy group can influence the reactivity and stability of the compound through electronic and steric effects .

Comparison with Similar Compounds

1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene

- Structural Difference : The tetrafluoroethoxy group is positioned para to bromine instead of ortho.

- Impact: Para-substitution reduces steric hindrance compared to ortho-substitution, enabling faster reaction kinetics in nucleophilic substitutions.

1-Bromo-2-(2,2,2-trifluoroethoxy)benzene

- Structural Difference : Replaces the tetrafluoropropoxy group with a trifluoroethoxy group.

- Impact :

- Fewer fluorine atoms reduce electron-withdrawing effects, altering reactivity in Suzuki-Miyaura couplings.

- The absence of a propyl chain decreases molecular weight (269.06 g/mol), improving solubility in polar solvents .

Functional Group Variations

1-Bromo-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene

1-Bromo-4-(difluoromethoxy)benzene

- Structural Difference : Substitutes tetrafluoropropoxy with a difluoromethoxy group.

- Impact :

- Reduced fluorine content diminishes electron-withdrawing effects, lowering stability under acidic conditions.

- The smaller substituent size facilitates π-π stacking in crystal structures .

Multi-Halogenated Analogues

1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene

- Structural Difference : Incorporates additional fluorine and trifluoromethoxy groups.

- Impact :

- Enhanced electron deficiency accelerates electrophilic substitution reactions.

- Increased steric bulk may hinder access to active sites in enzyme inhibition studies .

Comparative Data Tables

Table 1: Structural and Electronic Comparisons

Biological Activity

1-Bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene, with the CAS number 958454-23-4, is a brominated aromatic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological interactions, and relevant research findings.

- Molecular Formula : CHBrFO

- Molecular Weight : 287.049 g/mol

- Density : 1.552 g/cm³ at 20 °C

- Boiling Point : Approximately 247.3 °C

These properties indicate that the compound is a relatively stable brominated aromatic ether, which can undergo various chemical reactions typical of such compounds.

The biological activity of this compound is primarily attributed to its structural features:

- Bromine Atom : The presence of the bromine atom can enhance lipophilicity and alter the interaction with biological membranes.

- Tetrafluoropropoxy Group : This group may influence the compound's reactivity and interaction with specific biomolecules.

The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound interacts with cellular membranes and proteins, potentially affecting various signaling pathways.

Antimicrobial Activity

Research indicates that halogenated compounds like this compound often exhibit antimicrobial properties. In a study assessing the antibacterial effects of similar brominated compounds:

- Inhibition of Gram-positive and Gram-negative Bacteria : The compound showed significant inhibitory effects against various bacterial strains, suggesting potential applications in antimicrobial formulations .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on structurally related compounds have indicated:

- Hemolytic Activity : Some brominated compounds exhibit hemolytic activity at certain concentrations, which raises concerns about their use in therapeutic contexts .

Case Studies and Research Findings

A variety of studies have explored the biological implications of halogenated compounds:

- Antimicrobial Potency : In a comparative study involving several halogenated benzene derivatives, this compound demonstrated comparable potency to known antimicrobial agents .

- Synergistic Effects : Research has suggested that combining this compound with other antibiotics could enhance antimicrobial efficacy against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.